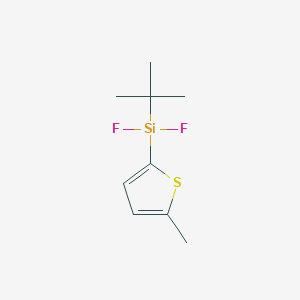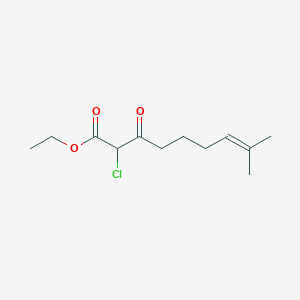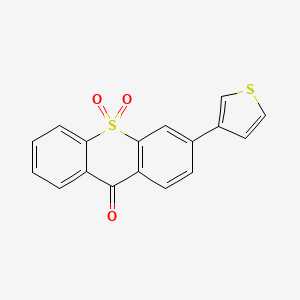
Methyl 2-iodylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-iodylbenzene-1-sulfonate is an organoiodine compound characterized by the presence of an iodyl group attached to a benzene ring, which is further substituted with a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iodylbenzene-1-sulfonate typically involves the iodination of methyl benzenesulfonate followed by oxidation. One common method includes the reaction of methyl benzenesulfonate with iodine monochloride (ICl) in the presence of a suitable oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{I} + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{IO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-iodylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The iodyl group can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: The compound can be reduced to form methyl 2-iodobenzene-1-sulfonate.
Substitution: Electrophilic aromatic substitution reactions can occur, where the iodyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of methyl 2-iodobenzene-1-sulfonate.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-iodylbenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing iodyl groups into aromatic compounds.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 2-iodylbenzene-1-sulfonate involves the reactivity of the iodyl group. The iodyl group can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This reactivity is mediated through the formation of reactive intermediates, such as iodyl radicals, which interact with molecular targets to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-iodobenzene-1-sulfonate: Similar structure but lacks the oxidizing iodyl group.
Methyl 4-iodylbenzene-1-sulfonate: Positional isomer with the iodyl group at the para position.
Methyl 2-bromobenzene-1-sulfonate: Contains a bromine atom instead of iodine.
Uniqueness: Methyl 2-iodylbenzene-1-sulfonate is unique due to the presence of the iodyl group, which imparts distinct oxidative properties. This makes it a valuable reagent in organic synthesis and a potential candidate for applications requiring strong oxidizing agents.
Eigenschaften
CAS-Nummer |
850078-97-6 |
|---|---|
Molekularformel |
C7H7IO5S |
Molekulargewicht |
330.10 g/mol |
IUPAC-Name |
methyl 2-iodylbenzenesulfonate |
InChI |
InChI=1S/C7H7IO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
DCXKILJQEUZJKB-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)C1=CC=CC=C1I(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)

![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

